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molecular formula C16H20N2O2 B1227941 2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate

2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate

Cat. No. B1227941
M. Wt: 272.34 g/mol
InChI Key: YGKPIROTKVQCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998409

Procedure details

1-Piperidineethanol was reacted with 1H-indole-3-carboxylic acid chloride using the method described in Example 1 a to afford 2-(1-piperidyl)ethyl 1H-indole-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][OH:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([C:19](Cl)=[O:20])=[CH:11]1>>[NH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([C:19]([O:9][CH2:8][CH2:7][N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:20])=[CH:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(=O)OCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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